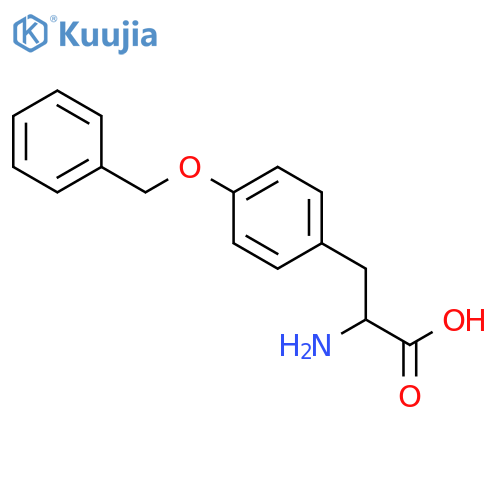Cas no 96612-91-8 (4-Benzyloxy-DL-phenylalanine)

4-Benzyloxy-DL-phenylalanine structure
商品名:4-Benzyloxy-DL-phenylalanine
4-Benzyloxy-DL-phenylalanine 化学的及び物理的性質
名前と識別子
-
- DL-Tyrosine, O-(phenylmethyl)-
- 2-amino-3-[4-(benzyloxy)phenyl]propanoic acid
- LS-14488
- O-benzyl d-tyr
- AKOS016050303
- WDA61291
- 96612-91-8
- 61LQ6V9MO2
- 4-Benzyloxy-DL-phenylalanine
- DB-054838
- SCHEMBL515522
- SY046995
- UNII-61LQ6V9MO2
- O-benzyltyrosine
- STK503804
- EN300-717761
- G80502
- 2-amino-3-(4-phenylmethoxyphenyl)propanoic acid
- O-Benzyl-dl-tyrosine
- NSC163630
- O-(Phenylmethyl)-DL-tyrosine
- (S)-beta-(p-Benzyloxyphenyl)alanine
- (S)-2-AMINO-3-(4'-BENZYLOXYPHENYL)PROPANOIC ACID
- 2-Amino-3-(4-benzyloxyphenyl)propanoic acid
- AKOS000188293
-
- MDL: MFCD00063072
- インチ: InChI=1S/C16H17NO3/c17-15(16(18)19)10-12-6-8-14(9-7-12)20-11-13-4-2-1-3-5-13/h1-9,15H,10-11,17H2,(H,18,19)
- InChIKey: KAFHLONDOVSENM-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)N
計算された属性
- せいみつぶんしりょう: 271.12084340g/mol
- どういたいしつりょう: 271.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 294
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 72.6Ų
じっけんとくせい
- 密度みつど: 1?+-.0.06 g/cm3(Predicted)
- ふってん: 456.1±40.0 °C(Predicted)
4-Benzyloxy-DL-phenylalanine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B288513-50mg |
4-Benzyloxy-DL-phenylalanine |
96612-91-8 | 50mg |
$ 50.00 | 2022-06-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 037629-25g |
2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid |
96612-91-8 | 25g |
11264.0CNY | 2021-07-10 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 037629-5g |
2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid |
96612-91-8 | 5g |
3217CNY | 2021-05-07 | ||
| Enamine | EN300-717761-0.5g |
2-amino-3-[4-(benzyloxy)phenyl]propanoic acid |
96612-91-8 | 0.5g |
$149.0 | 2023-05-29 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 037629-25g |
2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid |
96612-91-8 | 25g |
11264CNY | 2021-05-07 | ||
| A2B Chem LLC | AY10868-5g |
2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid |
96612-91-8 | 5g |
$283.00 | 2024-07-18 | ||
| 1PlusChem | 1P01FOUS-1g |
2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid |
96612-91-8 | 97% | 1g |
$92.00 | 2024-04-19 | |
| TRC | B288513-100mg |
4-Benzyloxy-DL-phenylalanine |
96612-91-8 | 100mg |
$ 65.00 | 2022-06-07 | ||
| Enamine | EN300-717761-0.25g |
2-amino-3-[4-(benzyloxy)phenyl]propanoic acid |
96612-91-8 | 0.25g |
$143.0 | 2023-05-29 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 037629-5g |
2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid |
96612-91-8 | 5g |
3217.0CNY | 2021-07-10 |
4-Benzyloxy-DL-phenylalanine 関連文献
-
1. Trimethylsilyl iodide as a peptide deblocking agentRichard S. Lott,Virander S. Chauhan,Charles H. Stammer J. Chem. Soc. Chem. Commun. 1979 495
-
2. Efficient removal of N-benzyloxycarbonyl group by a ‘push–pull’ mechanism using thioanisole–trifluoroacetic acid, exemplified by a synthesis of Met-enkephalinYoshiaki Kiso,Kazuko Ukawa,Tadashi Akita J. Chem. Soc. Chem. Commun. 1980 101
-
Gerald Dr?ger,Csilla Kiss,Ulrich Kunz,Andreas Kirschning Org. Biomol. Chem. 2007 5 3657
96612-91-8 (4-Benzyloxy-DL-phenylalanine) 関連製品
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量